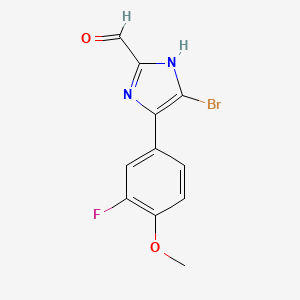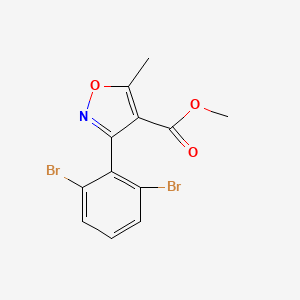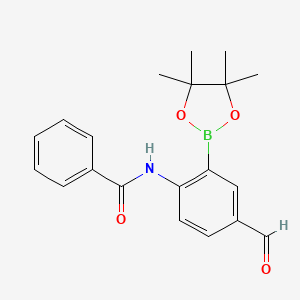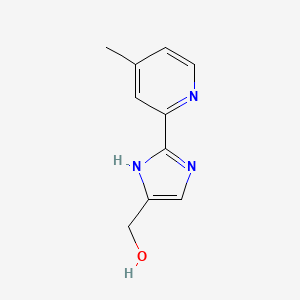
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022669 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The preparation of MFCD33022669 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired crystal structure . The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD33022669 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . These reactions are typically carried out under ambient conditions without the need for traditional chemical catalysts or oxidants . The major products formed from these reactions include quaternary ammonium compounds, which are significant in drug development .
Mechanism of Action
The mechanism of action of MFCD33022669 involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, water radical cations facilitate the transformation of aromatic amines into quaternary ammonium cations . This process involves the generation of reactive species such as hydroxyl radicals and hydrogen peroxide, which drive the chemical transformations
Comparison with Similar Compounds
MFCD33022669 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include other triazolo ring compounds and methanesulfonate derivatives . What sets MFCD33022669 apart is its unique crystal structure and the specific preparation method that enhances its solubility and stability . These properties make it particularly suitable for industrial applications and scientific research.
Properties
Molecular Formula |
C11H8BrFN2O2 |
|---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
5-bromo-4-(3-fluoro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-8-3-2-6(4-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
JLOJOEDATPGNKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-Methoxyimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690219.png)
![2-Amino-5-[3,5-bis(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13690235.png)
![Potassium Tris[3-(4-isopropylphenyl)-5-methyl-1-pyrazolyl]hydroborate](/img/structure/B13690249.png)









![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
